Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10ClFO3 It is a derivative of propanoate and features a chloro and fluoro substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . In vitro effects of TAK-242 have shown suppression of lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . It also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thioethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 3-(2-chloro-4-fluorophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-4-fluorophenyl)-2-cyano-2-propenoate
- Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)
Uniqueness
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of an ester functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRZKOYCVITLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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